molecular formula C9H12ClN3O4 B1662116 Ancitabine hydrochloride CAS No. 10212-25-6

Ancitabine hydrochloride

Cat. No.: B1662116
CAS No.: 10212-25-6
M. Wt: 261.66 g/mol
InChI Key: KZOWNALBTMILAP-NKCNMFRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ancitabine hydrochloride, also known as cyclocytidine hydrochloride, is a prodrug of cytarabine. It is structurally similar to human deoxycytidine and is incorporated into human DNA, leading to cell death. This compound is primarily used as an antineoplastic agent for the treatment of lymphatic leukemia and other types of cancer .

Biochemical Analysis

Biochemical Properties

Ancitabine hydrochloride plays a crucial role in biochemical reactions by inhibiting DNA polymerase. This inhibition prevents DNA synthesis and replication, leading to cell death. The compound interacts with various enzymes and proteins, including DNA polymerase and deoxycytidine kinase. DNA polymerase is inhibited by this compound, while deoxycytidine kinase phosphorylates the compound, converting it into its active form, cytarabine .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by incorporating into DNA and inhibiting DNA synthesis. This leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by causing DNA damage and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cytarabine, which is then incorporated into DNA. This incorporation inhibits DNA polymerase, preventing DNA synthesis and replication. Additionally, this compound can cause DNA strand breaks and activate apoptotic pathways, leading to cell death. The compound also inhibits ribonucleotide reductase, further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into cytarabine under certain conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cancer cells. Prolonged exposure can also lead to resistance in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At high doses, this compound can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which is further phosphorylated to cytarabine diphosphate and cytarabine triphosphate. These phosphorylated forms are the active metabolites that exert cytotoxic effects. This compound also interacts with enzymes such as cytidine deaminase, which can deactivate the compound by converting it to uracil arabinoside .

Transport and Distribution

This compound is transported and distributed within cells and tissues through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is phosphorylated to its active form. This compound can accumulate in rapidly dividing cells, such as cancer cells, leading to higher concentrations in these tissues. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for nucleoside transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity is dependent on its localization to the nucleus, where it can inhibit DNA synthesis and induce apoptosis. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments, but its structural similarity to deoxycytidine allows it to be incorporated into DNA during replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ancitabine hydrochloride involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity while maintaining safety and environmental standards .

Chemical Reactions Analysis

Ancitabine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Ancitabine hydrochloride has a wide range of scientific research applications:

Properties

CAS No.

10212-25-6

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1

InChI Key

KZOWNALBTMILAP-NKCNMFRMSA-N

Isomeric SMILES

C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

10212-25-6

shelf_life

Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation.

solubility

H2O 200 ( mg/mL)
EtOAc < 0.1 ( mg/mL)
CHC13 < 0.1 ( mg/mL)

Synonyms

Ancitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine hydrochloride
Reactant of Route 2
Ancitabine hydrochloride
Reactant of Route 3
Ancitabine hydrochloride
Reactant of Route 4
Ancitabine hydrochloride
Reactant of Route 5
Ancitabine hydrochloride
Reactant of Route 6
Ancitabine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.